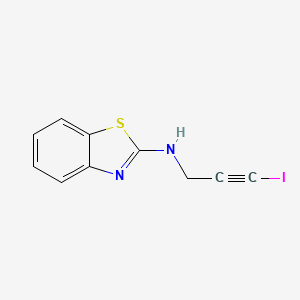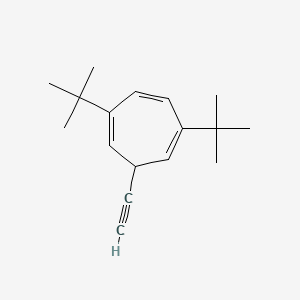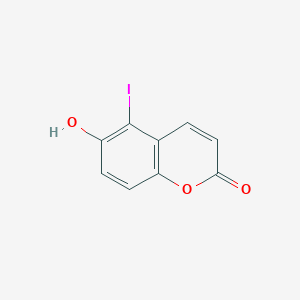
2,5-Dimethoxy-2,5-bis(2-phenylethenyl)-1,4-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethoxy-2,5-bis(2-phenylethenyl)-1,4-dioxane is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound is characterized by its two methoxy groups and two phenylethenyl groups attached to the dioxane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-2,5-bis(2-phenylethenyl)-1,4-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One possible route could involve the reaction of 2,5-dimethoxy-1,4-dioxane with phenylacetylene in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, would need to be optimized to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction routes as in the laboratory. The process would be optimized for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced catalysts, and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethoxy-2,5-bis(2-phenylethenyl)-1,4-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions might involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: It can be used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: The compound might be studied for its biological activity or interactions with biological molecules.
Medicine: Potential medicinal properties could be explored, such as its effects on specific biological pathways.
Industry: The compound could be used in the development of new materials or as a reagent in industrial processes.
Mécanisme D'action
The mechanism by which 2,5-Dimethoxy-2,5-bis(2-phenylethenyl)-1,4-dioxane exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular targets would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethoxy-1,4-dioxane: Lacks the phenylethenyl groups.
2,5-Diphenyl-1,4-dioxane: Lacks the methoxy groups.
1,4-Dioxane: The parent compound without any substituents.
Uniqueness
2,5-Dimethoxy-2,5-bis(2-phenylethenyl)-1,4-dioxane is unique due to the presence of both methoxy and phenylethenyl groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups can lead to distinct properties compared to similar compounds.
Propriétés
| 92720-85-9 | |
Formule moléculaire |
C22H24O4 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
2,5-dimethoxy-2,5-bis(2-phenylethenyl)-1,4-dioxane |
InChI |
InChI=1S/C22H24O4/c1-23-21(15-13-19-9-5-3-6-10-19)17-26-22(24-2,18-25-21)16-14-20-11-7-4-8-12-20/h3-16H,17-18H2,1-2H3 |
Clé InChI |
BGJIVKAFOVRNNS-UHFFFAOYSA-N |
SMILES canonique |
COC1(COC(CO1)(C=CC2=CC=CC=C2)OC)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








